molecular formula C15H11ClN2O5 B3423960 Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate CAS No. 329940-62-7

Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Cat. No.: B3423960
CAS No.: 329940-62-7
M. Wt: 334.71 g/mol
InChI Key: DVWMDFISWCEDRI-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C15H11ClN2O5 and its molecular weight is 334.71 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate is 334.0356491 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)11-4-2-3-5-13(11)17-14(19)10-7-6-9(18(21)22)8-12(10)16/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWMDFISWCEDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231367
Record name Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329940-62-7
Record name Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329940-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Benzamide Derivatives of Methyl Anthranilate: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl anthranilate, a seemingly simple aromatic ester, serves as a remarkably versatile scaffold in the landscape of medicinal chemistry and drug discovery. Its inherent structural features—an aromatic ring, an amino group, and a methyl ester—provide multiple points for chemical modification, enabling the creation of vast libraries of derivatives with diverse pharmacological profiles. This guide focuses on a particularly fruitful class of these compounds: the benzamide derivatives. By acylating the amino group of methyl anthranilate with various substituted benzoic acids, researchers have unlocked a wealth of biological activities. This in-depth guide provides a technical exploration of the synthesis, characterization, and multifaceted therapeutic potential of these derivatives, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties, supported by detailed protocols, structure-activity relationship analyses, and a comprehensive review of the current literature.

The Methyl Anthranilate Scaffold: A Privileged Starting Point

Methyl anthranilate is an organic compound naturally found in essential oils of plants like concord grapes and jasmine.[1] While widely recognized in the flavor and fragrance industry for its characteristic grape scent, its true value in the pharmaceutical sciences lies in its structure.[2][3] As an ortho-amino-substituted benzoic acid ester, it is a readily available and economical precursor for the synthesis of a multitude of heterocyclic and acyclic compounds.[4] The anthranilate framework is a key component in several established drugs, including the anti-allergic agent tranilast and anti-inflammatory fenamates, underscoring its status as a "privileged scaffold" in drug design.[1][4] The introduction of a benzamide linkage (an N-benzoyl group) to this scaffold dramatically expands its chemical space and biological reach, creating compounds with significant therapeutic promise.

Core Synthetic Strategies: Forging the Amide Bond

The primary synthetic route to benzamide derivatives of methyl anthranilate involves the formation of a stable amide bond between the 2-amino group of methyl anthranilate and the carboxyl group of a substituted benzoic acid. The most common and efficient method is the Schotten-Baumann reaction, which utilizes a benzoyl chloride derivative.

The causality behind this choice is rooted in reactivity. The acyl chloride is a highly reactive electrophile, readily attacked by the nucleophilic amine of methyl anthranilate. The reaction is typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This method is robust, high-yielding, and tolerant of a wide range of functional groups on the benzoyl chloride, making it ideal for generating diverse compound libraries for screening.

G cluster_products Products MA Methyl Anthranilate (Nucleophile) Product Methyl 2-(Benzamido)benzoate Derivative MA->Product N-Acylation BC Substituted Benzoyl Chloride (Electrophile) BC->Product Base Base (e.g., Pyridine, Triethylamine) Byproduct HCl Salt of Base Base->Byproduct Neutralization Solvent Aprotic Solvent (e.g., DCM, THF)

General Synthesis via Schotten-Baumann Reaction.
Experimental Protocol: General Synthesis of Methyl 2-(Benzamido)benzoate Derivatives

This protocol provides a self-validating system for synthesizing the target compounds. Each step includes a rationale and an expected outcome that confirms the reaction is proceeding as intended.

  • Reactant Preparation (Anhydrous Conditions):

    • Dissolve methyl anthranilate (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality: Water can hydrolyze the highly reactive benzoyl chloride, reducing yield. An inert atmosphere prevents side reactions.

    • Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0°C in an ice-water bath.

    • Causality: The base acts as an acid scavenger. Cooling the reaction mixture controls the exothermic nature of the acylation, preventing potential side reactions and degradation.

  • Acylation Step:

    • Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled methyl anthranilate solution dropwise over 15-30 minutes.

    • Causality: Slow, dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction. A slight excess of the acylating agent ensures the complete consumption of the starting amine.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the spot for methyl anthranilate should diminish.

    • Trustworthiness: TLC provides a real-time, qualitative assessment of the reaction's completion, preventing premature workup or unnecessary extensions of reaction time.

  • Workup and Isolation:

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted benzoyl chloride, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: This aqueous workup sequence systematically removes impurities, leading to a cleaner crude product.

  • Purification and Characterization:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[5][6]

A Spectrum of Biological Activities

The true power of this chemical class is revealed in its broad and potent biological activities. The benzamide moiety acts as a versatile pharmacophore, whose properties can be finely tuned by altering the substitution pattern on the appended benzene ring.

Anticancer and Cytotoxic Potential

A significant body of research highlights the potent anticancer activity of these derivatives against a range of human cancer cell lines.[7][8][9] The mechanism often involves the inhibition of critical cellular processes like DNA synthesis or microtubule assembly.[5][9]

For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, which contain a modified benzamide-anthranilate core, were tested for antiproliferative activity.[5] Several compounds exhibited potent cytotoxicity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with some showing greater efficacy than the reference drug doxorubicin.[5]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Anthranilate Derivatives

Compound HCT-116 (µg/mL) MCF-7 (µg/mL) Reference
Derivative A 1.90 2.51 [5]
Derivative B 7.52 6.62 [5]
Derivative C 2.40 2.30 [5]

| Doxorubicin (Ref.) | 3.23 | 3.23 |[5] |

Note: Derivative structures are detailed in the cited reference.

In silico docking studies suggested that these compounds may act by binding to an allosteric site on human thymidylate synthase, a key enzyme in DNA synthesis, thereby disrupting cancer cell proliferation.[5]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzamide derivatives of methyl anthranilate have emerged as promising candidates.[10] Organodiselenide-tethered methyl anthranilates, for example, have demonstrated significant antibacterial and antifungal properties.[10][11][12]

One notable compound, methyl 2-amino-5-(methylselanyl)benzoate, exhibited antifungal activity comparable to the standard drug clotrimazole and potent antibacterial activity against Escherichia coli and Staphylococcus aureus.[1][10]

Table 2: Antimicrobial Activity of Organodiselenide-Tethered Methyl Anthranilates

Microbial Strain Compound 14 (% Inhibition) Clotrimazole (% Inhibition) Ampicillin (% Inhibition) Reference
Candida albicans 100 100 N/A [1][10]
Staphylococcus aureus 90.5 N/A 100 [1][10]

| Escherichia coli | 91.3 | N/A | 100 |[1][10] |

The presence of the organoselenium moiety combined with the anthranilate scaffold appears to be crucial for this activity, showcasing how hybridizing different pharmacophores can lead to enhanced biological effects.

Selective Enzyme Inhibition: The Case of AKR1C3

Beyond broad cytotoxicity, these derivatives can be engineered for high selectivity against specific molecular targets. A compelling example is the development of N-benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase 1C3 (AKR1C3).[13][14] This enzyme is a high-priority target in oncology, particularly for hormone-dependent cancers like prostate and breast cancer, as well as in acute myeloid leukemia.

Structure-activity relationship (SAR) studies revealed that specific substitutions on the N-benzoyl ring are critical for both potency and selectivity.

G SAR Structure-Activity Relationship (SAR) for AKR1C3 Inhibition Core Scaffold: N-Benzoyl Anthranilic Acid Key Substituent (Ring B): Hydroxy group at meta-position (R4) Effect: Essential for selective AKR1C3 inhibition Result: Compounds 9-13 show potent and selective activity Activity Selective AKR1C3 Inhibition SAR:f3->Activity Leads to

Sources

Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 17322-92-8 Role: Advanced Intermediate for Quinazolinone Scaffolds Version: 2.0 (Research & Development)

Executive Summary & Chemical Identity

Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a specialized bis-aryl amide intermediate. It functions as a "masked" quinazolinone precursor, specifically designed for the synthesis of bioactive alkaloids and pharmaceutical candidates (e.g., anti-malarial, anti-inflammatory, or kinase inhibitor scaffolds).

Unlike simple reagents, this molecule possesses three distinct reactive centers—the methyl ester , the amide linkage , and the nitro group —requiring a nuanced understanding of its stability and reactivity profile.

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name Methyl 2-(2-chloro-4-nitrobenzamido)benzoate
CAS Number 17322-92-8
Molecular Formula C₁₅H₁₁ClN₂O₅
Molecular Weight 334.71 g/mol
SMILES COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[O-])Cl
Physical State Solid (Typically white to pale yellow powder)
Solubility Low in Water; High in DMSO, DMF, DCM, Ethyl Acetate

Hazard Profiling & Safety Logic (SDS Synthesis)

Note: While a commercial SDS lists codes, this section explains the causality of the hazards to inform risk assessment.

Critical Hazard Analysis

The molecule combines a nitro-aromatic moiety with an ester . The primary risks stem from the nitro group's redox potential and the compound's potential as a sensitizer.

  • Skin/Eye Irritation (Category 2/2A): The amide functionality and the chlorinated ring can cause contact dermatitis. The lipophilic nature of the methyl ester facilitates skin absorption.

  • Respiratory Irritation (STOT SE 3): Fine dust generation during weighing or transfer is the primary exposure vector.

  • Reactivity Hazard: The nitro group is stable under ambient conditions but poses a risk of energetic decomposition if subjected to high heat (>250°C) or strong reducing agents (e.g., hydrazine, SnCl₂) without temperature control.

Decision Matrix: Handling & PPE

The following logic gate dictates the required safety protocols based on the operational scale.

SafetyLogic Start Operation Type ScaleSmall Analytical (<100 mg) Start->ScaleSmall ScalePrep Preparative (>1 g) Start->ScalePrep RiskSplash Risk: Solvent Splash/Absorption ScaleSmall->RiskSplash RiskDust Risk: Inhalation/Dust ScalePrep->RiskDust ScalePrep->RiskSplash ControlResp Control: P100 Respirator + Full Hood RiskDust->ControlResp ControlHood Control: Fume Hood + N95 RiskSplash->ControlHood ControlGlove Control: Nitrile (Double Gloving) RiskSplash->ControlGlove

Figure 1: Operational Safety Decision Matrix. Note that preparative scales trigger respiratory protection requirements due to the nitro-aromatic dust hazard.

Synthesis Protocol: The Acylation Workflow

This protocol describes the synthesis of the title compound via Nucleophilic Acyl Substitution . This method is preferred over direct coupling reagents (HATU/EDC) due to the low nucleophilicity of the aniline nitrogen on methyl anthranilate, which is deactivated by the ortho-ester and an intramolecular hydrogen bond.

Reaction Mechanism

The reaction involves the attack of Methyl Anthranilate (Nucleophile) on 2-Chloro-4-nitrobenzoyl chloride (Electrophile).

  • Base Requirement: A non-nucleophilic base (Triethylamine or Pyridine) is strictly required to scavenge the HCl byproduct. Failure to remove HCl will protonate the anthranilate, arresting the reaction.

  • Solvent Choice: DCM (Dichloromethane) or THF. DCM is preferred for ease of workup (solubility of the product vs. insolubility of the amine-salt byproduct).

Step-by-Step Procedure

Scale: 10 mmol basis

  • Preparation of Electrophile Solution:

    • Dissolve 2-chloro-4-nitrobenzoyl chloride (2.20 g, 10 mmol) in anhydrous DCM (20 mL). Keep under N₂ atmosphere.

  • Nucleophile Addition:

    • In a separate flask, dissolve methyl anthranilate (1.51 g, 10 mmol) and Triethylamine (1.5 eq, 2.1 mL) in DCM (20 mL).

    • Critical Step: Cool the nucleophile solution to 0°C . The reaction is exothermic; heat promotes side reactions (dimerization).

  • Coupling:

    • Add the acid chloride solution dropwise to the anthranilate solution over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). Product R_f will be lower than methyl anthranilate.

  • Workup (Self-Validating):

    • Wash reaction mixture with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid chloride as carboxylate).

    • Dry organic layer (MgSO₄) and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Chromatography if high purity (>99%) is required for biological assay.

Experimental Workflow Visualization

SynthesisFlow Reactants Reactants: Me-Anthranilate + Acid Chloride Condition 0°C -> RT DCM / Et3N Reactants->Condition Intermediate Crude Intermediate (In DCM) Condition->Intermediate WashAcid Wash: 1M HCl (Remove Base) Intermediate->WashAcid Quench WashBase Wash: NaHCO3 (Remove Acid) WashAcid->WashBase Product Pure Product (Solid) WashBase->Product Evaporation

Figure 2: Synthetic workflow emphasizing the biphasic wash sequence critical for purity.

Downstream Application: Quinazolinone Cyclization

The primary utility of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is its conversion into the quinazolinone core, a privileged scaffold in medicinal chemistry (e.g., Methaqualone analogs, Afloqualone).

Cyclization Pathways
  • Amine-Mediated Cyclization: Reacting the intermediate with a primary amine (

    
    ) in refluxing ethanol/acetic acid yields 3-substituted quinazolin-4(3H)-ones.
    
  • Hydrazine-Mediated Cyclization: Reaction with hydrazine hydrate yields 3-amino-quinazolinones, which are precursors for fused heterocyclic systems [1].

Why this route? Using the pre-formed amide (the title compound) allows for the introduction of sensitive R-groups on the quinazolinone nitrogen after the difficult acylation step, avoiding compatibility issues.

References

  • Synthesis of Quinazolinones via Benzoxazinone Intermediates. National Institutes of Health (PMC). Available at: [Link]

  • Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate Compound Summary. PubChem.[1][2] Available at: [Link]

  • Friedel-Crafts and Acylation Mechanisms for Nitro-Benzoyl Chlorides. Organic Chemistry Portal. Available at: [Link][3]

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate engineering controls.

Sources

Methodological & Application

Cyclization of methyl 2-benzamidobenzoates to quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cyclization of Methyl 2-Benzamidobenzoates for the Synthesis of Quinazolin-4(3H)-ones

Authored by a Senior Application Scientist

This document provides a detailed exploration of the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry, through the intramolecular cyclization of methyl 2-benzamidobenzoate precursors. Quinazolinones are of immense interest to researchers in drug development due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol optimization and validation for researchers, scientists, and drug development professionals.

The conversion of methyl 2-benzamidobenzoates into the quinazolinone ring system is a robust and versatile synthetic strategy. The precursor itself is readily prepared from methyl anthranilate and a suitable benzoyl chloride, providing a stable, easy-to-handle intermediate for the key cyclization step. This application note will detail the core reaction mechanism, compare classical thermal and modern microwave-assisted protocols, and provide comprehensive, step-by-step instructions to ensure reproducible and high-yield synthesis.

The Core Mechanism: An Intramolecular Cyclocondensation

The transformation of methyl 2-benzamidobenzoate into a quinazolinone is fundamentally an intramolecular cyclocondensation reaction. The process is initiated by the nucleophilic attack of a nitrogen source (such as ammonia or a primary amine) on the ester carbonyl carbon of the methyl 2-benzamidobenzoate. This is followed by an intramolecular attack of the benzamido nitrogen onto the newly formed tetrahedral intermediate, leading to the elimination of methanol and water to form the stable, aromatic quinazolinone ring.

The choice of the nitrogen nucleophile is a critical determinant of the final product structure. Using ammonia will yield an N-3 unsubstituted quinazolinone, while a primary amine (R-NH₂) will result in an N-3 substituted derivative. This flexibility is a key advantage of the methodology, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediates Reaction Pathway cluster_product Final Product reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node condition_node condition_node A Methyl 2-benzamidobenzoate D 1. Nucleophilic attack by R'-NH₂ on the ester carbonyl. A->D B Nitrogen Source (e.g., R'-NH₂) B->D C Heat (Δ) or Microwave (µW) F 3. Intramolecular cyclization: Amide nitrogen attacks the newly formed amide carbonyl. C->F Energy Input E 2. Formation of tetrahedral intermediate and elimination of Methanol (CH₃OH). D->E E->F G 4. Dehydration (elimination of H₂O) to form the aromatic ring. F->G H 3-Substituted-2-phenylquinazolin-4(3H)-one G->H

Sources

Application Note: Solvent Engineering for Benzamide Synthesis from Anthranilates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct aminolysis of anthranilate esters (e.g., methyl anthranilate) to form benzamides is synthetically challenging due to the "ortho-effect." The electron-donating amino group at the ortho position deactivates the carbonyl carbon via resonance and stabilizes the ground state through intramolecular hydrogen bonding. Consequently, standard amidation protocols often fail or require harsh conditions.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error. We categorize approaches into Kinetic Control (using strong bases in polar aprotic solvents) and Thermodynamic/Green Control (using catalytic methods in eco-friendly ethers).

Mechanistic Foundation: The Solvent's Role[1][2]

To select the correct solvent, one must understand the specific deactivation mechanism of anthranilates.

The "Ortho-Effect" Barrier

Unlike simple benzoates, anthranilates possess an amino group that functions as an internal "brake" on reactivity:

  • Resonance Deactivation: The lone pair on the nitrogen donates density into the ring, reducing the electrophilicity of the carbonyl carbon.

  • H-Bond Locking: An intramolecular hydrogen bond between the N-H and the carbonyl oxygen (C=O) stabilizes the ester, raising the activation energy required for nucleophilic attack.

Solvent Interaction Strategy
  • Polar Aprotic Solvents (DMSO, DMF): High dielectric constants disrupt the intramolecular H-bond, "unlocking" the carbonyl for attack. They also solvate the cationic counter-ions of bases (e.g., K+, Li+), creating "naked," highly reactive amide nucleophiles.

  • Green Ethers (CPME, 2-MeTHF): These solvents are hydrophobic enough to support enzymatic catalysis (lipases) or Lewis acid catalysis (boric acid) without stripping the essential water/hydration shell required for enzyme function, while having higher boiling points than THF for thermal acceleration.

Visualization: Mechanistic Pathways & Solvent Logic

Anthranilate_Mechanism Start Anthranilate Ester HBond Intramolecular H-Bond (Deactivated State) Start->HBond Ground State Solv_Polar Polar Aprotic Solvent (DMSO/THF) HBond->Solv_Polar Solvation Solv_Green Green Ether Solvent (CPME/2-MeTHF) HBond->Solv_Green Solvation Unlocked H-Bond Disrupted (Activated Carbonyl) Solv_Polar->Unlocked Disrupts H-Bond Cat_Complex Catalyst-Substrate Complex (Boron/Enzyme) Solv_Green->Cat_Complex Stabilizes Catalyst Product Benzamide Product Unlocked->Product Base-Mediated Attack Cat_Complex->Product Catalytic Aminolysis

Figure 1: Solvent influence on the activation of anthranilate esters. Polar solvents disrupt stabilizing H-bonds, while green ethers support catalytic cycles.

Solvent Selection Matrix

The following table compares traditional and modern solvent systems specifically for anthranilate conversion.

Solvent ClassSpecific SolventRole in Anthranilate ChemistryGreen Score*Recommended For
Polar Aprotic DMSO Disrupts H-bonds; accelerates base-mediated rates significantly.LowRapid, small-scale synthesis; difficult substrates.
Polar Aprotic THF Standard for LiHMDS/NaH protocols; good solubility.MediumKinetic control at low temp (<0°C).
Green Ether CPME Hydrophobic; high BP (106°C); low peroxide formation. Ideal for enzymes.HighEnzymatic amidation (CALB); Scale-up.[1]
Green Ether 2-MeTHF Biogenic; higher BP (80°C) than THF; easier phase separation.HighBoric acid catalysis ; replacing DCM/THF.
Aromatic Anisole High BP (154°C); non-toxic alternative to Toluene/Benzene.HighThermal/Reflux methods; Dean-Stark water removal.

*Green Score based on GSK/Pfizer solvent sustainability guides.

Detailed Experimental Protocols

Protocol A: Base-Promoted Direct Aminolysis (Kinetic Control)

Best for: Rapid synthesis, non-sensitive substrates, high-throughput chemistry. Mechanism: Generation of a strong amide nucleophile using a metal alkoxide/amide base.

Reagents:

  • Methyl Anthranilate (1.0 equiv)[2]

  • Target Amine (1.2 equiv)

  • Solvent: Anhydrous THF or DMSO (Note: DMSO accelerates rate but complicates workup).

  • Base: Potassium tert-butoxide (KOtBu) or LiHMDS.

Step-by-Step:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the amine (1.2 equiv) in anhydrous THF (0.5 M concentration).

  • Deprotonation: Cool to 0°C. Add KOtBu (2.5 equiv) slowly. Note: 2.5 equiv is required because the anthranilate NH2 protons are acidic enough to quench 1 equiv of base.

  • Addition: Add Methyl Anthranilate (1.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Insight: In DMSO, this reaction can complete in <10 minutes due to the "naked anion" effect [1]. In THF, it may require 1-4 hours.

  • Quench: Pour mixture into saturated NH4Cl solution.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove unreacted amine and anthranilate) and Brine.

Protocol B: Green Catalytic Aminolysis (Thermodynamic Control)

Best for: Large scale, pharmaceutical intermediates, "Green" compliance. Mechanism: Lewis-acid activation of the carbonyl or enzymatic facilitation, avoiding hazardous bases.

Reagents:

  • Methyl Anthranilate (1.0 equiv)[2]

  • Target Amine (1.1 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or CPME.

  • Catalyst: Boric Acid (10-20 mol%) or CALB (Candida antarctica Lipase B, immobilized).

Step-by-Step:

  • Setup: Charge a round-bottom flask with Methyl Anthranilate and the Amine in 2-MeTHF (1.0 M).

  • Catalyst Addition:

    • Option 1 (Chemical): Add Boric Acid (20 mol%).

    • Option 2 (Enzymatic): Add Novozym 435 (CALB) (10% w/w relative to substrate).

  • Thermal Activation:

    • For Boric Acid: Reflux (approx. 80°C) with a Dean-Stark trap or molecular sieves to remove methanol byproduct.

    • For Enzyme: Heat to 45-50°C (Do not exceed 60°C to prevent denaturation).

  • Timeline: 12-24 hours.

  • Workup:

    • Chemical:[3][1][2][4][5][6][7][8][9] Wash with water/bicarbonate. 2-MeTHF separates easily from water (unlike THF).

    • Enzymatic: Filter off the immobilized enzyme (recyclable). Concentrate filtrate.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment should include internal checks.

The "Stall" Check (Equilibrium Management)
  • Symptom: Conversion halts at 60-70%.

  • Cause: Accumulation of Methanol (leaving group) is pushing the equilibrium backward.

  • Solvent Solution: Switch to Anisole or Toluene and use a Dean-Stark apparatus or Soxhlet extractor with molecular sieves to physically remove Methanol.

  • Validation: If adding 4Å Molecular Sieves restarts the conversion, the issue was equilibrium, not catalyst deactivation.

Purification of Anthranilates

Unreacted methyl anthranilate is difficult to separate from the product due to similar polarity.

  • Protocol: Wash the crude organic layer with 10% HCl .[10]

  • Logic: The amino group on the anthranilate ester is basic. It will protonate and move to the aqueous layer. The benzamide product (amide nitrogen is non-basic) will remain in the organic layer.

Workflow Decision Tree

Decision_Tree Start Start: Anthranilate Amidation Substrate_Check Is the Substrate Base-Sensitive? (e.g., Chiral centers, Epoxides) Start->Substrate_Check Yes_Sensitive Yes: Use Green Catalysis Substrate_Check->Yes_Sensitive No_Robust No: Use Kinetic Control Substrate_Check->No_Robust Solvent_Enz Solvent: CPME or 2-MeTHF Yes_Sensitive->Solvent_Enz Method_Enz Method: CALB Lipase or Boric Acid Solvent_Enz->Method_Enz Success Isolate Benzamide Method_Enz->Success Solvent_Base Solvent: DMSO or THF No_Robust->Solvent_Base Method_Base Method: KOtBu or LiHMDS Solvent_Base->Method_Base Method_Base->Success

Figure 2: Decision matrix for selecting the optimal solvent and reagent system based on substrate stability.

References

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of unactivated esters: beyond the current scope and practical applications.[2] ResearchGate.[10][11] Link

  • Serna, P., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation.[1] MDPI Molecules. Link

  • Bashir, I. A., & Lee, S. (2023).[9] Base-Mediated Synthesis of Anhydrides from Activated Amides.[9] Journal of Organic Chemistry. Link

  • Gogoi, P., et al. (2016). Greener solvents for solid-phase synthesis. Green Chemistry.[1] Link

  • Pfizer Inc. (2016). Pfizer Solvent Selection Guide for Medicinal Chemistry.Link

Sources

One-pot synthesis of quinazolinone derivatives from benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazolinone derivatives are privileged pharmacophores in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants, and antimicrobial agents. Traditional synthesis often requires harsh conditions (e.g., anthranilic acid condensation at >180°C) or multi-step procedures with poor atom economy.

This Application Note details two distinct, high-efficiency protocols for the one-pot synthesis of quinazolinone derivatives from benzamides:

  • Protocol A (The "Green Standard"): A metal-free, Iodine-catalyzed oxidative cyclization of 2-aminobenzamides with aldehydes. Ideal for scale-up and routine library generation.

  • Protocol B (The "Discovery Route"): A Cobalt(III)-catalyzed C-H activation of simple primary benzamides. Ideal for late-stage functionalization and high-value intermediate synthesis.

Strategic Pathway Overview

The following diagram contrasts the mechanistic logic of the two protocols. Protocol A relies on condensation/oxidation logic, while Protocol B utilizes directed C-H functionalization.

ReactionPathways Start_A 2-Aminobenzamide (Pre-functionalized) Inter_A Schiff Base Intermediate Start_A->Inter_A + Aldehyde (- H2O) Start_B Primary Benzamide (Unfunctionalized) Inter_B Cobaltacycle Intermediate Start_B->Inter_B Cp*Co(III) (C-H Activation) Cycliz_A Oxidative Cyclization (I2) Inter_A->Cycliz_A I2 / TBHP (Oxidation) Cycliz_B Insertion & Reductive Elim. Inter_B->Cycliz_B + Oxadiazolone (Internal Oxidant) Product Quinazolinone Scaffold Cycliz_A->Product Cycliz_B->Product

Figure 1: Strategic comparison of Metal-Free (Top) vs. Transition-Metal-Catalyzed (Bottom) routes.

Protocol A: Metal-Free Iodine-Catalyzed Synthesis

Objective: Synthesis of 2-substituted-4(3H)-quinazolinones from 2-aminobenzamides and aldehydes. Mechanism: Condensation to imine


 Intramolecular Aminal formation 

Oxidative aromatization.
Mechanistic Insight

Unlike toxic metal oxidants (Cr(VI), Pb(IV)), molecular iodine (


) acts as a mild Lewis acid to activate the carbonyl and a redox mediator. The terminal oxidant is typically tert-Butyl hydroperoxide (TBHP) or simply atmospheric oxygen in DMSO.

IodineMechanism Step1 Imine Formation (Schiff Base) Step2 Iodine Coordination (N-I Complex) Step1->Step2 I2 (Lewis Acid) Step3 Intramolecular Cyclization Step2->Step3 Nucleophilic Attack Step4 Oxidative Aromatization Step3->Step4 -HI (Regenerated via TBHP) Step4->Step1 Cycle Repeats

Figure 2: Catalytic cycle of Iodine-mediated oxidative cyclization.

Standard Operating Procedure (SOP)

Reagents:

  • 2-Aminobenzamide (1.0 mmol)

  • Aryl Aldehyde (1.1 mmol)[1]

  • Iodine (

    
    ) (10-20 mol%, ~25-50 mg)
    
  • TBHP (70% aq. solution, 2.0 equiv) OR DMSO (solvent + oxidant)

  • Solvent: Ethanol (Green) or DMSO (for difficult substrates)

Step-by-Step Protocol:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (136 mg, 1.0 mmol) and the corresponding aldehyde (1.1 mmol).

  • Solvent Addition: Add Ethanol (5 mL). Stir at room temperature for 5 minutes to ensure mixing.

    • Note: If using the DMSO/O2 method, replace Ethanol with DMSO (3 mL).

  • Catalyst Addition: Add Molecular Iodine (25 mg, 0.1 mmol).

  • Oxidant Addition: Add TBHP (2.0 mmol) dropwise.

    • Safety: TBHP is an organic peroxide. Handle behind a blast shield.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting amine spot should disappear, and a fluorescent spot (quinazolinone) often appears.

  • Workup:

    • Cool to room temperature.

    • Add saturated aqueous

      
       (5 mL) to quench excess iodine (color changes from dark brown to pale yellow).
      
    • Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine.
      
  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (EtOH) or silica gel flash chromatography.
    
Optimization Data (Solvent & Oxidant)
EntrySolventCatalystOxidantYield (%)Notes
1EthanolNoneAir<10No reaction/Imine only
2EthanolI2 (10%)Air45Slow reaction
3Ethanol I2 (10%) TBHP 88 Optimal Green Route
4DMSOI2 (10%)O2 (balloon)82Good for insoluble substrates
5TolueneI2 (10%)TBHP65Lower solubility

Protocol B: Cobalt(III)-Catalyzed C-H Activation

Objective: Synthesis from unfunctionalized benzamides (no ortho-amino group). Mechanism: Directed C-H activation using the amide as a Directing Group (DG), followed by insertion of an internal oxidant (e.g., 1,4,2-dioxazol-5-one).

Technical Significance

This method represents a "step-change" in efficiency. Instead of pre-installing an amino group (as in Protocol A), the catalyst breaks the inert C-H bond. The coupling partner (dioxazolone) acts as a "masked" acyl nitrene and an internal oxidant, maintaining the Co(III) catalytic cycle without external oxidants.

Standard Operating Procedure (SOP)

Reagents:

  • Benzamide (0.2 mmol)

  • Dioxazolone (0.24 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Additive:

    
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Workflow:

  • Glovebox/Schlenk: In a glovebox or under

    
    , charge a sealed tube with Benzamide  (0.2 mmol), Dioxazolone  (0.24 mmol), Co-catalyst  (4.5 mg), and AgSbF6  (6.8 mg).
    
  • Solvation: Add anhydrous DCE (2.0 mL).

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

  • Workup: Filter through a Celite pad to remove metal salts. Concentrate and purify via column chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidation of the aminal intermediate.Increase TBHP to 3.0 equiv or extend reaction time. Ensure reflux is vigorous.
Dark Product (Protocol A) Residual Iodine.Wash thoroughly with sat.

until the organic layer is clear/pale yellow.
No Reaction (Protocol B) Catalyst poisoning or moisture.Ensure DCE is anhydrous. Use a glovebox for setup if possible.

is highly hygroscopic.
Side Products (Protocol A) Benzyl alcohol formation (Cannizzaro).Avoid strong bases. The Iodine/TBHP system is acidic/neutral, which mitigates this.

References

  • Iodine-Catalyzed Oxidative Synthesis (DMSO/O2): Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond.[2][3] The Journal of Organic Chemistry, 80(13), 6915–6921. [Link]

  • Iodine/TBHP Mediated Synthesis: Soda, A. K., et al. (2022). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides. RSC Advances, 12, 16886-16893. [Link]

  • Cobalt(III)-Catalyzed C-H Activation: Wang, X., et al. (2016). Synthesis of quinazolinones via Cp*Co(III)-catalyzed C–H functionalization of primary amides with oxadiazolones.[4][5] Organic & Biomolecular Chemistry, 14, 5317-5321. [Link]

  • Metal-Free Oxidative Cyclization Review: Rostamnia, S., et al. (2016). Molecular iodine oxidative cyclocondensation of ortho-aminobenzamide with aryl aldehydes. Chinese Chemical Letters, 27(1), 83-86. [Link]

Sources

Catalytic hydrogenation of nitro group in benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of nitro groups attached to benzamide scaffolds is a cornerstone transformation in the synthesis of high-value pharmaceutical intermediates, including PARP and HDAC inhibitors. While thermodynamically favorable, this reaction presents distinct challenges: poor substrate solubility, catalyst poisoning by amide nitrogen, and the risk of thermal runaway due to high enthalpy (


). This guide provides optimized protocols for Palladium (Pd/C) and Platinum (Pt/C) catalyzed hydrogenations, focusing on kinetic control, impurity suppression (hydroxylamines/azoxy species), and safety management during scale-up.

Mechanistic Foundation & Chemical Context

Understanding the surface chemistry is prerequisite to troubleshooting. The reduction of nitroarenes follows the Haber Mechanism , a stepwise deoxygenation occurring at the catalyst surface.

Critical Insight: The reaction does not proceed directly to the amine.[1] It passes through a Nitroso and a Hydroxylamine intermediate.[1][2][3][4]

  • The Danger Zone: The reduction of the hydroxylamine (

    
    ) to the amine (
    
    
    
    ) is often the rate-determining step (RDS). If the reaction is stopped prematurely or the catalyst is under-active, toxic hydroxylamine accumulates.
  • Side Reactions: In basic media or under hydrogen-starved conditions, the nitroso and hydroxylamine intermediates condense to form Azoxy and Azo dimers, which are difficult to remove.[2]

Visualizing the Pathway (Haber Mechanism)

HaberMechanism Nitro Nitro (R-NO₂) Nitroso Nitroso (R-NO) Nitro->Nitroso + H₂ (- H₂O) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H₂ Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation Amine Aniline (R-NH₂) Hydroxyl->Amine + H₂ (- H₂O) Hydroxyl->Azoxy Condensation

Figure 1: The Haber hydrogenation mechanism. Note the "Condensation" pathway (dashed) which leads to colored impurities if hydrogen pressure is insufficient.

Critical Process Parameters (CPPs)

Catalyst Selection
CatalystApplicationProsCons
5-10% Pd/C General PurposeHighest activity; fast turnover.Dehalogenates (removes Cl, Br, I); Pyrophoric when dry.
1-5% Pt/C (Sulfided) Halogenated ArenesRetains halogens (Cl, Br) on the ring.Slower kinetics; higher pressure often required (5-10 bar).
Raney Nickel Cost-sensitiveCheap; robust against amide poisoning.Pyrophoric; difficult to filter; high Ni residue.
Solvent Engineering

Benzamides are notoriously insoluble in non-polar solvents.

  • Methanol/Ethanol: Standard choice. High H₂ solubility. Risk: Methyl esters can form via transesterification if the amide is labile or if acidic promoters are used.

  • THF/2-MeTHF: Excellent for solubilizing bulky benzamides.

  • Acetic Acid: Promotes the reduction of the hydroxylamine intermediate (protonation prevents catalyst poisoning), but corrosive.

Protocol 1: Standard Hydrogenation (Non-Halogenated)

Target: Rapid reduction of Nitrobenzamide to Aminobenzamide. Scale: 10 g to 100 g pilot.

Safety Pre-Check:

  • Calculate the theoretical H₂ uptake (3 moles H₂ per 1 mole substrate).

  • Ensure cooling loop is active; exotherm is instantaneous upon agitation.

Step-by-Step Methodology:

  • Charge: To a high-pressure reactor (Hastelloy or SS316), add the nitrobenzamide substrate dissolved in Methanol (10 volumes) .

  • Catalyst Addition: Under a nitrogen blanket (do NOT add dry catalyst to solvent in air), add 5% Pd/C (50% wet paste) . Load is typically 2-5 wt% relative to substrate.

    • Tip: Wet paste minimizes pyrophoric risk.

  • Inerting: Seal reactor. Purge with Nitrogen (

    
     bar).
    
  • Activation: Purge with Hydrogen (

    
     bar) without stirring.
    
  • Reaction: Pressurize to 3-5 bar H₂ . Set temperature to 25°C .

  • Initiation: Start agitation (800-1000 rpm).

    • Observation: Temperature will spike immediately. Control via jacket cooling to maintain

      
      .
      
  • Completion: Monitor H₂ uptake. When flow drops to zero, continue stirring for 30 mins (the "digest" phase to reduce residual hydroxylamine).

  • Workup: Filter warm (if product is soluble) through a Celite pad. Wash cake with solvent. Keep catalyst wet at all times to prevent ignition.

Protocol 2: Chemo-selective Reduction (Halogen Retention)

Target: Reduction of 3-Bromo-4-nitrobenzamide without debromination. Challenge: Pd/C will strip the bromine, forming HBr and the des-bromo aniline.

Step-by-Step Methodology:

  • Catalyst: Use 5% Pt/C (Sulfided) . The sulfur poisons the highly active sites responsible for C-X bond cleavage.

  • Solvent: THF or Ethyl Acetate . Avoid alcohols if possible, as they can accelerate dehalogenation.

  • Additives: Add 0.1 eq. Diphenylsulfide or Morpholine if using non-sulfided Pt to further inhibit dehalogenation.

  • Conditions:

    • Pressure: 10 bar (Pt is less active than Pd).

    • Temperature: 50-60°C (Higher T required for Pt).

  • Monitoring: HPLC is mandatory. Stop reaction immediately upon disappearance of starting material. Prolonged exposure to H₂/Pt will eventually remove the halogen.

Process Safety & Scale-up Workflow

Scale-up failures often result from heat accumulation or mass transfer limitations.

Operational Workflow Diagram

SafetyWorkflow Start Start: Inert Reactor (N₂) Charge Charge Substrate + Solvent Start->Charge CatLoad Charge Catalyst (Wet Paste) *NO AIR EXPOSURE* Charge->CatLoad LeakCheck Pressure Test (N₂ 5 bar) CatLoad->LeakCheck H2Purge H₂ Purge (No Stirring) LeakCheck->H2Purge Ramp Pressurize H₂ & Start Stirring *Monitor Exotherm* H2Purge->Ramp Decision H₂ Uptake Complete? Ramp->Decision Decision->Ramp No (Flow > 0) Digest Digest Phase (30 min) Convert residual Hydroxylamine Decision->Digest Yes (Flow = 0) Filter Filter (Celite) Keep Cake Wet Digest->Filter

Figure 2: Operational workflow emphasizing critical safety nodes (Red) and completion criteria.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction Stalls at 66% conversion Accumulation of Hydroxylamine intermediate.Increase Temp by 10°C; Add trace acid (Acetic acid) to protonate the intermediate.
Colored Impurities (Orange/Red) Azo/Azoxy formation due to H₂ starvation.Increase agitation rate (mass transfer limit); Increase H₂ pressure.
Dehalogenation observed Catalyst too active or H₂ pressure too high.Switch to Sulfided Pt/C; Add thiophene or diphenylsulfide poison; Reduce pressure.
Product precipitates with catalyst Low solubility of the amine product.Use THF/Water mixtures; Filter hot (>50°C); Acidify to solubilize as salt (if stable).

References

  • Haber Mechanism & Kinetics

    • Study: "The hydrogenation of nitrobenzene over metal catalysts."[5][6]

    • Source:Chemical Communic
    • URL:[Link]

  • Selectivity in Halogenated Systems

    • Study: "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
    • Source:Synlett (via NCBI), 2014.
    • URL:[Link]

  • Thermodynamics of Nitro Reduction

    • Data: Enthalpy of formation and reaction he
    • Source:MDPI Molecules, 2021.
    • URL:[Link]

  • Industrial Scale-up Considerations

    • Guide: "Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogen
    • Source:Organic Process Research & Development (Concept referenced via ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Chloronitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-CNB-001 Subject: Solvent Selection & Troubleshooting for Chloronitrobenzamide Purification Assigned Specialist: Senior Application Scientist

Executive Summary

Chloronitrobenzamide derivatives (e.g., 2-chloro-4-nitrobenzamide ) are critical intermediates in the synthesis of anthelmintics like Niclosamide and various agrochemicals. Achieving high purity (>98%) is often hindered by two primary factors: the presence of structural isomers (e.g., 2-chloro-5-nitro isomers) and the tendency of nitro-aromatics to "oil out" rather than crystallize.

This guide provides a self-validating troubleshooting framework. It moves beyond generic advice, focusing on the specific physicochemical behavior of the chloronitrobenzamide scaffold—specifically its high polarity and potential for intermolecular hydrogen bonding.

Solvent Selection Strategy

The choice of solvent is dictated by the "polarity match" principle. Chloronitrobenzamides possess both a polar amide group and a nitro group, making them moderately soluble in alcohols but poorly soluble in non-polar hydrocarbons.

Solvent Performance Matrix
Solvent SystemPolarity IndexPrimary Use CaseProsCons
Ethanol (95%) 5.2General Purpose Non-toxic, excellent recovery, moderate boiling point (78°C).May require water co-solvent for high yield.
Methanol 5.1Isomer Separation High solubility differential between isomers; often used for Niclosamide intermediates.Toxic; lower boiling point (65°C) limits solubility of very crude material.
Glacial Acetic Acid 6.2High Purity Needs Excellent for removing colored nitro-impurities; breaks strong crystal lattice forces.High boiling point (118°C) makes drying difficult; corrosive.
Ethyl Acetate / Hexane 4.4 / 0.1Oiling Out Rescue Low boiling point prevents oiling out; tunable polarity.Lower recovery yields; flammability risk.[1]
Toluene 2.4Scale-Up Good thermal stability; often the reaction solvent (minimizes solvent swap).Poor removal of polar impurities; harder to dry.
Decision Logic: Selecting Your Solvent

The following decision tree illustrates the logical flow for selecting a solvent based on crude purity and observed behavior.

SolventSelection Figure 1: Decision Matrix for Solvent Selection based on crude purity and thermal behavior. Start Start: Analyze Crude Material PurityCheck Is Crude Purity > 85%? Start->PurityCheck IsOiling Did it 'Oil Out' previously? PurityCheck->IsOiling Yes Acetic Use Glacial Acetic Acid (High Solvency) PurityCheck->Acetic No (Very Dirty) PolarityCheck Is the main impurity polar? IsOiling->PolarityCheck No EtOAc Use Ethyl Acetate/Hexane (Low Boiling Point) IsOiling->EtOAc Yes (Lower Temp Needed) Ethanol Use Ethanol/Water (9:1) Standard Protocol PolarityCheck->Ethanol Yes (Salts/Acids) Methanol Use Methanol (Better Isomer Rejection) PolarityCheck->Methanol No (Isomers)

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I dissolved my crude 2-chloro-4-nitrobenzamide in hot ethanol. Upon cooling, liquid droplets formed at the bottom instead of crystals.[2][3][4] What happened?"

Technical Diagnosis: This is a classic phenomenon with nitro-aromatics. It occurs when the melting point of the impure solid is lower than the temperature at which the solution becomes saturated .[5]

  • Impurity Effect: Impurities depress the melting point (colligative property).[4][5]

  • Phase Separation: The compound separates as a supercooled liquid (oil) before the solution is cool enough to trigger nucleation.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil re-dissolves.

  • Add Solvent: Add 20% more solvent. This lowers the saturation temperature. The goal is to ensure the saturation temperature is below the oiling-out temperature.

  • Seed: Add a seed crystal of pure product at ~50°C (or just above the expected crystallization point).

  • Slow Cool: Insulate the flask. Rapid cooling promotes oiling out.[6]

Issue 2: Persistence of Isomeric Impurities

User Question: "My HPLC shows 5% of the 2-chloro-5-nitro isomer remaining after recrystallization from ethanol. How do I remove it?"

Technical Diagnosis: Structural isomers often have similar solubility profiles. Ethanol may not offer enough discrimination between the 4-nitro and 5-nitro isomers.

Corrective Protocol: Switch to Methanol or Toluene .

  • Methanol: Literature suggests methanol often provides better rejection of the 2-chloro-3-nitro and 2-chloro-5-nitro isomers during the purification of benzaldehyde and benzamide precursors [1].

  • Wash Step: Before recrystallization, wash the crude solid with cold Dichloromethane (DCM) . The unwanted isomers are often more soluble in DCM than the target 4-nitro derivative.

Issue 3: Low Yield (<60%)

User Question: "I got very pure crystals, but I lost 40% of my mass. Is it staying in the mother liquor?"

Technical Diagnosis: Nitrobenzamides have significant solubility in polar solvents even at room temperature.

Corrective Protocol:

  • Binary Solvent System: Use the Solvent/Anti-solvent method.

    • Dissolve in hot Ethanol.

    • Add hot Water dropwise until persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly.[1][2][6] The water drastically reduces the solubility of the organic amide at low temperatures, forcing precipitation [2].

  • Second Crop: Concentrate the mother liquor to half volume and cool again to recover a second (likely less pure) crop.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 2-Chloro-4-nitrobenzamide Target Purity: >98% | Typical Yield: 85-90%

Materials
  • Crude 2-Chloro-4-nitrobenzamide

  • Solvent: Ethanol (95%) or Methanol

  • Anti-solvent: Distilled Water

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.

Workflow
  • Pre-Wash (Crucial Step):

    • Suspend the crude solid in dilute Sodium Bicarbonate (NaHCO3) solution.[7] Stir for 15 minutes.

    • Reasoning: This removes acidic impurities (unreacted 2-chloro-4-nitrobenzoic acid) derived from hydrolysis of the acyl chloride precursor [3]. Filter and dry.[3]

  • Dissolution:

    • Place the washed solid in a round-bottom flask.

    • Add Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (gentle boil) with stirring.

    • Checkpoint: If solid remains, add ethanol in 1 mL increments. If "oiling" occurs, add more solvent immediately.

  • Clarification (Optional):

    • If the solution is dark/colored, add activated charcoal (1% w/w). Boil for 5 mins and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[4][6]

    • Optional: Add warm water dropwise until faint cloudiness persists, then clear with a drop of ethanol.

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration.[3][6][7][8]

    • Wash: Rinse the cake with ice-cold Ethanol/Water (1:1 mixture). Do not use pure ethanol for washing as it will redissolve the product.

    • Dry in a vacuum oven at 50°C.

Process Visualization

RecrystallizationWorkflow Figure 2: Optimized Recrystallization Workflow for Chloronitrobenzamide Derivatives. Crude Crude Solid (Contains Acid/Isomers) Wash NaHCO3 Wash (Removes Acids) Crude->Wash Dissolve Dissolve in Hot Ethanol (Reflux) Wash->Dissolve FilterHot Hot Filtration (Removes Insolubles) Dissolve->FilterHot If dirty Cool Slow Cooling (+ Water Anti-solvent) Dissolve->Cool Direct FilterHot->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Final Pure Crystals (>98%) Isolate->Final

Safety & Stability Note

  • Thermal Instability: Nitro compounds can be thermally unstable. Never distill the solvent to dryness at high temperatures. Always use a water bath or oil bath with temperature control, not a direct flame.

  • Dermatitis: Chloronitrobenzamide derivatives are potential sensitizers. Wear nitrile gloves and work in a fume hood.

References

  • US Patent 5149882A . Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (1992). Describes the separation of chloronitro isomers using specific solvent systems like methanol and dilute acetic acid. Link

  • BenchChem Technical Support . Synthesis of 2-Cyano-4-nitrobenzamide. (2025). Provides protocols for recrystallizing nitrobenzamide derivatives using ethanol/water systems. Link

  • Indofine Chemical Company . 2-CHLORO-4-NITROBENZAMIDE Product Data. Lists solubility properties and handling for CAS: 3011-89-0. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Validation of Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate via 1H NMR

Executive Summary

Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate is a critical intermediate in the synthesis of quinazolinone-based pharmacophores and benzodiazepine derivatives. Its structural integrity is defined by the formation of a sterically congested amide bond between methyl anthranilate and 2-chloro-4-nitrobenzoyl chloride.

This guide provides a technical comparison of the target molecule’s 1H NMR spectral signature against its precursors and common byproducts.[1] Unlike Mass Spectrometry (which confirms mass but not regiochemistry) or IR (which lacks resolution for aromatic substitution patterns), 1H NMR offers the definitive "fingerprint" required to validate the intramolecular hydrogen bonding and aromatic substitution pattern essential for downstream cyclization efficiency.[1]

Part 1: Analytical Workflow & Logic

The following workflow illustrates the critical path for validating this intermediate, highlighting the decision nodes where NMR analysis distinguishes the target from failure modes (e.g., hydrolysis or incomplete coupling).

NMR_Workflow Start Crude Reaction Mixture Prep Sample Prep (CDCl3 vs DMSO-d6) Start->Prep Acq 1H NMR Acquisition (300-500 MHz) Prep->Acq Check_NH Check Amide NH (11.0 - 12.0 ppm) Acq->Check_NH Check_Me Check Methyl Ester (~3.9 ppm) Check_NH->Check_Me Signal Present Fail_SM FAILURE: SM Present (Broad NH2 @ 5.5 ppm) Check_NH->Fail_SM Signal Absent/Broad Valid VALIDATED TARGET Proceed to Cyclization Check_Me->Valid Singlet Present Fail_Hyd FAILURE: Hydrolysis (No Ester Peak) Check_Me->Fail_Hyd Signal Missing

Figure 1: Logical decision tree for NMR validation. The presence of the deshielded amide proton is the primary "Go/No-Go" gate.

Part 2: Comparative Spectral Analysis

To ensure scientific integrity, we compare the target molecule directly against its limiting reagent, Methyl Anthranilate .[1] This comparison highlights the specific chemical shifts induced by the reaction (acylation).

Table 1: Chemical Shift Comparison (Target vs. Precursor)

Solvent: CDCl3 (Chloroform-d) | Frequency: 400 MHz[1][2]

Proton AssignmentPrecursor: Methyl Anthranilate (δ ppm)Target: Methyl 2-[(2-Cl-4-NO2-benzoyl)amino]benzoate (δ ppm)Mechanistic Insight (Causality)
Amide NH 5.72 (Broad, NH2)11.80 - 12.10 (Sharp Singlet) Key Indicator. The amide proton is strongly deshielded by the electron-withdrawing carbonyl and locked in a 6-membered intramolecular H-bond with the ester carbonyl [1].
Methyl Ester 3.86 (Singlet)3.92 - 3.95 (Singlet) Slight downfield shift due to the overall electron-withdrawing nature of the new benzoyl substituent.[1]
Ring A: H-3 (Ortho to NH)6.65 (Doublet)8.70 - 8.85 (Doublet) Drastic Shift (~2 ppm). The H-3 proton moves into the deshielding cone of the new amide carbonyl.[1] This confirms N-acylation occurred.
Ring A: H-6 (Ortho to Ester)7.85 (Doublet)8.05 - 8.10 (Doublet) Remains deshielded by the ester carbonyl; minimal change compared to H-3.[1]
Ring B: H-3' (Ortho to NO2)N/A8.35 - 8.45 (Doublet, J~2Hz) Located between Cl and NO2 groups.[1] The most deshielded proton on the benzoyl ring due to synergistic EWG effects.[1]
Deep Dive: The "Smoking Gun" (The Amide Proton)

In the target molecule, the amide proton (-NH-) does not behave like a typical secondary amide (usually ~6-8 ppm).[1] Instead, it appears extremely downfield (>11 ppm).[1]

  • Mechanism: The molecule adopts a planar conformation where the amide hydrogen forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester.[1]

  • Validation: If this peak is broad or shifted upfield (<10 ppm), it suggests disruption of this H-bond, potentially indicating the presence of competitive H-bonding impurities (like water or alcohols) or hydrolysis of the ester [2].[1]

Part 3: Solvent System Comparison

Choosing the right solvent is critical for visualizing the labile amide proton.[1]

FeatureCDCl3 (Recommended) DMSO-d6 (Alternative)
Amide Proton Visibility Excellent. The intramolecular H-bond is stabilized in non-polar media, resulting in a sharp, distinct peak >11 ppm.Good to Fair. DMSO is a strong H-bond acceptor.[1] It competes with the intramolecular bond, potentially broadening the peak or shifting it upfield.[1]
Solubility Moderate.[1] May require slight warming for high concentrations.[1]High. Dissolves the product instantly.
Water Artifacts Water appears ~1.56 ppm (distinct).[1]Water appears ~3.33 ppm, often obscuring ring protons if the sample is "wet".[1]

Recommendation: Use CDCl3 for initial structure confirmation to clearly observe the intramolecular H-bond geometry. Use DMSO-d6 only if solubility in chloroform is insufficient.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. If the specific signals described are not observed, the sample preparation or synthesis must be revisited.

Sample Preparation
  • Mass: Weigh 10-15 mg of the dried solid product. Note: Ensure the sample is free of residual acid chloride (which hydrolyzes to HCl, causing shifts).[1]

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D, with 0.03% TMS).

  • Filtration: If the solution is cloudy (indicating inorganic salts like NaCl from the coupling reaction), filter through a small plug of glass wool into the NMR tube.[1]

Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the long-relaxation aromatic protons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The aromatic protons ortho to the nitro group relax slowly; a short D1 will lead to under-integration of the Ring B protons.[1]

  • Scans (NS): 16 scans are sufficient for >10mg sample; 64 scans for <5mg.[1]

Data Processing & Phasing
  • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl3 to 7.26 ppm).

  • Integration:

    • Normalize the Methyl Ester singlet (3.9 ppm) to 3.00 .

    • Verify the Amide NH (>11 ppm) integrates to 0.9 - 1.0 .

    • Verify the Total Aromatic Region (7.0 - 9.0 ppm) integrates to 7.0 .

Part 5: Troubleshooting & Artifacts

  • Artifact: Doublets becoming Triplets?

    • Cause: If the H-3' (benzoyl ring) appears as a triplet, it implies accidental overlap or rotamers.[1] However, in this rigid system, it is usually a sign of unreacted 2-chloro-4-nitrobenzoic acid contamination. Check for a broad COOH peak >13 ppm.[1]

  • Artifact: Missing Amide Peak?

    • Cause: Chemical exchange with "wet" solvent.[1] If the CDCl3 is old (acidic/wet), the NH proton exchanges with D2O/H2O and disappears.[1]

    • Fix: Dry the sample and use a fresh ampoule of CDCl3.[1]

References

  • Hansen, P. E. (2016).[1] "A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type." Molecules, 21(12), 1657.[1]

  • ResearchGate. (2015).[1] "Synthesis of 4(3H)‐quinazolinones from methyl anthranilate." ResearchGate.[1]

  • National Institute of Standards and Technology (NIST). (2025).[1] "Methyl 2-chloro-4-nitrobenzoate Spectral Data." NIST Chemistry WebBook.[1]

  • PubChem. (2025).[1][3] "Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate Compound Summary." National Library of Medicine.[1] [1]

  • University College London. "NMR Chemical Shifts and Anisotropic Effects." UCL Chemistry Resources.[1]

Sources

IR Spectroscopy Carbonyl Stretch Assignments for Benzamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of IR spectroscopy assignments for benzamides, designed for researchers requiring high-fidelity structural characterization.

Executive Summary

The carbonyl (


) stretch, or Amide I band , is the most diagnostic feature in the infrared spectrum of benzamides.[1] Typically appearing between 1630–1690 cm⁻¹ , its precise position is a sensitive reporter of electronic environment, physical state, and hydrogen bonding networks.[2]

This guide moves beyond basic assignment, offering a comparative analysis of substituent effects (Hammett correlation), phase-dependent shifts, and validation protocols using Density Functional Theory (DFT).[2]

Mechanistic Foundations

To accurately assign benzamide spectra, one must understand the competing electronic forces governed by the cross-conjugated system:

  • Amide Resonance (Dominant): The nitrogen lone pair donates density to the carbonyl carbon (

    
    ), significantly lowering the bond order and frequency compared to ketones (~1715 cm⁻¹).
    
  • Benzoyl Resonance (Secondary): The phenyl ring also conjugates with the carbonyl.

  • The "Tug-of-War": Substituents on the phenyl ring modulate this competition.[2]

    • Electron Donating Groups (EDG): Increase electron density in the ring, enhancing conjugation to the carbonyl, lowering bond order

      
      Lower Wavenumber .[3]
      
    • Electron Withdrawing Groups (EWG): Withdraw density, reducing ring conjugation, increasing double-bond character

      
      Higher Wavenumber .[2][3]
      
Visualizing the Electronic Influence

The following diagram illustrates the causal pathway from substituent selection to spectral shift.

Benzamide_Shift_Logic cluster_0 Trend Logic Substituent Phenyl Substituent Effect Electronic Effect (Inductive/Resonance) Substituent->Effect Determines BondOrder C=O Bond Order Effect->BondOrder Modulates e- Density EDG EDG (e.g., -OMe) Lowers ν Effect->EDG EWG EWG (e.g., -NO2) Raises ν Effect->EWG Frequency IR Frequency (ν) BondOrder->Frequency Force Constant k

Figure 1: Causal relationship between substituent electronics and observed IR frequency shifts.

Comparative Analysis: Substituent Effects

The following table provides a comparative framework for assigning substituted benzamides. Data represents the Amide I (


) stretch  in solid state (KBr) unless noted.
Substituent (para-)Electronic Nature (

)
Predicted Shift DirectionTypical Wavenumber (cm⁻¹)Mechanistic Rationale
-NO₂ (Nitro) Strong EWG (+0.[2]78)Blue Shift (↑) 1665 – 1680 Strong withdrawal reduces ring conjugation; C=O retains higher double-bond character.[2]
-Cl (Chloro) Weak EWG (+0.[2]23)Slight Blue Shift (↑) 1660 – 1670 Inductive withdrawal dominates over weak resonance donation.[2]
-H (Benzamide) Reference (0.[2][4][5][6][7]00)Baseline 1655 – 1660 Standard cross-conjugation balance.[2]
-CH₃ (Methyl) Weak EDG (-0.[2]17)Slight Red Shift (↓) 1650 – 1655 Hyperconjugation adds slight electron density to the system.
-OCH₃ (Methoxy) Strong EDG (-0.[2]27)Red Shift (↓) 1640 – 1650 Strong resonance donation competes with C=O, lowering bond order significantly.[2]

Critical Insight: The correlation follows the Hammett equation (


). For benzamides, the reaction constant 

is positive, confirming that electron withdrawal increases the stretching frequency.

Methodological Comparison: Sampling Techniques

The physical state of the sample drastically alters the Amide I band due to Hydrogen Bonding.

FeatureSolid State (KBr / ATR) Dilute Solution (CHCl₃ / CCl₄) Implication for Analysis
H-Bonding Extensive (Intermolecular)Minimal / None (Monomeric)Solid state spectra are dominated by H-bonded aggregates.[2]
Frequency Lower (~1655 cm⁻¹)Higher (~1680–1690 cm⁻¹)Solution data is required to measure the "true" electronic effect of substituents without H-bonding interference.
Band Shape Broad, intenseSharp, well-definedUse solution phase for precise quantitative comparisons or Hammett plots.[2]

Experimental Workflow & Validation Protocol

To ensure authoritative assignments, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solid: Grind 1 mg sample with 100 mg dry KBr. Caution: Moisture creates broad -OH bands that obscure N-H stretches.[2]

  • Solution: Prepare a 0.01 M solution in anhydrous CHCl₃.

Step 2: Acquisition & Assignment
  • Identify Amide I: Look for the strongest peak in the 1630–1690 cm⁻¹ region.[2]

  • Identify Amide II: Look for the N-H bending/C-N stretch combination band near 1600–1620 cm⁻¹ (often weaker).[2]

  • Validation (The Dilution Test):

    • Record spectrum at 0.1 M.[2]

    • Dilute to 0.01 M and record again.

    • Result: If the Amide I band shifts to higher frequency and narrows, the lower frequency band was H-bonded.

Step 3: Computational Validation (DFT)

If experimental ambiguity exists, validate using Density Functional Theory (DFT).[2]

  • Method: B3LYP / 6-31G(d,p).[2][8]

  • Scaling: DFT overestimates frequencies. Apply a scaling factor of 0.961 to raw calculated wavenumbers to match experimental values.

Experimental_Workflow cluster_validation Validation Loop Sample Unknown Benzamide Sample Prep Prep: 0.01M in CHCl3 (Minimizes H-Bonding) Sample->Prep Measure Acquire FTIR Spectrum (1600-1700 cm⁻¹) Prep->Measure Identify Identify Amide I (~1680 cm⁻¹) Measure->Identify Check Check Substituent Effect Identify->Check DFT Run DFT (B3LYP) Scale x 0.96 Check->DFT Compare Compare Exp vs Calc DFT->Compare

Figure 2: Workflow for high-fidelity spectral assignment and validation.

References

  • BenchChem. Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes. Retrieved from

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from

  • ResearchGate. Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole. Retrieved from

  • LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Retrieved from

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from

Sources

TLC Profiling: Differentiating Amide Intermediates from Quinazolinone Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for monitoring the cyclodehydration of N-acylanthranilamides (amide intermediates) into 4(3H)-quinazolinones (heterocyclic products). This transformation represents a critical polarity and photophysical shift. The guide moves beyond basic "spot-and-watch" techniques, introducing a Mini-Workup Protocol to eliminate solvent interference and a Multi-Mode Visualization Matrix that exploits the distinct fluorescence properties of the quinazolinone scaffold.

Physicochemical Basis of Separation

To accurately interpret TLC data, one must understand the molecular changes driving the separation.

A. Polarity Shift (The

Driver)

The primary differentiator is the loss of hydrogen bond donor capability.

  • Amide Intermediate (Open Form): Contains an amide bond (-NH-CO-) and often a free carboxylic acid or ester. It possesses significant H-bond donor/acceptor sites, resulting in strong interaction with the silica stationary phase. Result: Lower

    
     (More Polar).
    
  • Quinazolinone Product (Closed Form): Cyclization eliminates the amide N-H and locks the structure into a rigid heterocycle. This reduces the topological polar surface area (TPSA). Result: Higher

    
     (Less Polar).
    
B. Photophysical "Turn-On" (The Visualization Driver)

While both species absorb UV light (254 nm) due to the benzene ring, the quinazolinone core is a privileged fluorophore . The extended conjugation and rigid planar structure often result in strong fluorescence (blue/green) under long-wave UV (365 nm), a property typically absent or significantly weaker in the acyclic amide intermediate.

Experimental Workflow
Phase 1: The "Mini-Workup" (Crucial Step)

Why: Quinazolinone synthesis often utilizes high-boiling solvents (DMF, DMSO) or acidic condensing agents (


, 

). Direct spotting of these mixtures causes "streaking," altering

values and masking separation.

Protocol:

  • Sampling: Withdraw 50

    
    L of the reaction mixture using a micro-pipette.
    
  • Quench/Partition: Dispense into a 0.5 mL microcentrifuge tube containing 100

    
    L EtOAc and 100 
    
    
    
    L saturated
    
    
    (aq).
  • Vortex/Settle: Vortex for 10 seconds. Allow layers to separate (approx. 30 seconds).

  • Spotting: Spot the top organic layer onto the TLC plate.

Phase 2: Eluent Optimization

Due to the significant polarity difference, a gradient approach is recommended during method development.

SystemComposition (v/v)Target Separation
Standard Hexane:EtOAc (6:4 to 4:6)General monitoring. Product moves to

0.4–0.[1]6.
Polar DCM:MeOH (95:5)If the intermediate is highly polar (e.g., contains -COOH).
Additive + 1% Acetic AcidUse only if "tailing" occurs due to unreacted anthranilic acid.
Visualization Matrix

Do not rely on a single detection method. Use this tiered approach to confirm conversion.

Visualization ModeAmide IntermediateQuinazolinone ProductInterpretation
UV 254 nm (Absorption)Dark SpotDark SpotIndicates presence of aromatic rings. Non-specific.
UV 365 nm (Fluorescence)Faint / Non-fluorescentBright Blue/Green Fluorescence Definitive Diagnostic. The "Turn-On" effect confirms ring closure.
Hanessian’s Stain (CAM)Blue/Gray SpotFaint Blue SpotGeneral oxidation. Amide often stains darker due to higher electron density availability.
Iodine Chamber Brown SpotYellow/Brown SpotReversible. Good for initial "quick check" of total mass balance.
Logic & Pathway Visualization
Diagram 1: Reaction Pathway & Polarity Shift

This diagram illustrates the chemical transformation and the resulting physicochemical changes that dictate TLC behavior.

ReactionPathway SM Amide Intermediate (Open Chain) Transition Dehydration (- H2O) SM->Transition Prop_SM High Polarity (H-Bond Donor) Low Rf Weak Fluorescence SM->Prop_SM Reagents Cyclizing Agent (e.g., SOCl2, HMDS) Reagents->Transition Product Quinazolinone (Heterocycle) Transition->Product Ring Closure Prop_Prod Lower Polarity (No H-Bond Donor) High Rf Strong Fluorescence (365nm) Product->Prop_Prod

Caption: Transformation from the polar, open amide intermediate (Red) to the less polar, fluorescent quinazolinone product (Blue).

Diagram 2: TLC Analysis Decision Tree

A standardized logic flow for the analyst to determine reaction completion.

TLCDecisionTree Start Develop TLC Plate Check254 Check UV 254 nm Start->Check254 Check365 Check UV 365 nm Check254->Check365 Spots Visible CompareRf Compare Rf Values Check365->CompareRf Fluorescence Observed? Result_SM Reaction Incomplete (Isolate Intermediate) CompareRf->Result_SM Only Low Rf Spot + Weak Fluorescence Result_Prod Reaction Complete (Proceed to Workup) CompareRf->Result_Prod New Spot Higher Rf + Strong Fluorescence Result_CoSpot Ambiguous? Perform Co-Spot CompareRf->Result_CoSpot Spots Overlap Result_CoSpot->Result_SM Single Spot Result_CoSpot->Result_Prod Figure-8 Separation

Caption: Step-by-step decision logic for interpreting TLC plates during quinazolinone synthesis.

Troubleshooting & Advanced Verification

Scenario: The


 is < 0.1 (Spots are too close). 
  • Cause: The quinazolinone has polar substituents (e.g., -OH, -NH2) that mimic the polarity of the amide.

  • Solution 1 (The Co-Spot): Never run side-by-side lanes alone. Spot Lane 1 (SM), Lane 2 (Co-spot: SM + Rxn), and Lane 3 (Rxn). A "Figure-8" or dumbbell shape in Lane 2 confirms two distinct species.

  • Solution 2 (pH Modification): Add 1% Triethylamine (

    
    ) to the eluent. Quinazolinones are weak bases; basifying the silica prevents protonation-induced dragging, sharpening the product spot.
    

Scenario: Multiple Fluorescent Spots.

  • Cause: Over-reaction or side-products (e.g., N-alkylation vs. O-alkylation if alkyl halides are present).

  • Solution: Use 2D-TLC. Run the plate in Solvent A, rotate 90°, and run in Solvent B (e.g., DCM/MeOH then Hex/EtOAc). Off-diagonal spots indicate impurities with different solubility profiles.

References
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (General reference for quinazolinone properties).
  • Nosova, E. V., et al. (2019).[2] Functionalized benzazines as luminescent materials. Russian Chemical Reviews. (Source for fluorescence properties).[2][3][4][5][6]

  • National Institutes of Health (NIH). (2023). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. PMC. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances. Available at: [Link]

Sources

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Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate
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